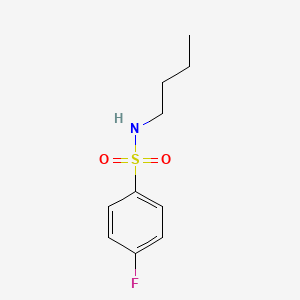

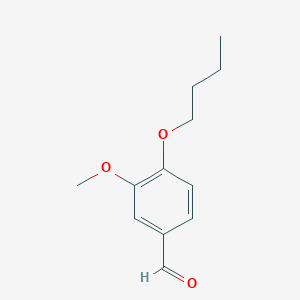

![molecular formula C9H7NOS B1271751 2-甲基苯并[d]噻唑-5-甲醛 CAS No. 20061-46-5](/img/structure/B1271751.png)

2-甲基苯并[d]噻唑-5-甲醛

描述

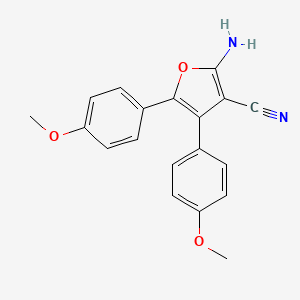

2-Methylbenzo[d]thiazole-5-carbaldehyde is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 2-methylbenzo[d]thiazole-5-carbaldehyde suggests that it has a methyl group at the second position and a formyl group at the fifth position on the benzothiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-dimethylaminobenzothiazole-2-carbaldehyde, a related compound, was achieved using sonochemical reductive methylation, which is a novel method for preparing benzothiazole derivatives with potential non-linear optical applications . Similarly, bibenzo[b][1,4]thiazines, another related class of compounds, were synthesized through a free-radical condensation reaction using AIBN as a radical initiator . These methods highlight the diverse synthetic approaches that can be applied to the benzothiazole family, which may also be relevant for the synthesis of 2-methylbenzo[d]thiazole-5-carbaldehyde.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of various functional groups that can significantly influence their physical and chemical properties. For example, the introduction of electron-donor and electron-acceptor groups at specific positions can lead to compounds with reverse polarity and potential non-linear optical properties . The molecular structure is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The presence of a carbaldehyde group, for instance, allows for further functionalization through reactions such as condensation with amines or alcohols. The study of benzenoid-quinoid tautomerism of azomethines and their structural analogs, including derivatives of benzo[b]thiophene-2-carbaldehyde, reveals photo- and thermochromic transformations that are indicative of the dynamic behavior of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to diversiform solid-state packing, as seen in the case of bibenzo[b][1,4]thiazines . Moreover, the presence of a carbaldehyde group can make the compound reactive towards nucleophiles, and the overall electron distribution within the molecule can affect its optical properties . The solubility, melting point, and stability of these compounds can vary widely depending on their specific substituents and functional groups.

科学研究应用

非线性光学应用

2-甲基苯并[d]噻唑-5-甲醛已用于合成新型推挽苯并噻唑衍生物。这些衍生物表现出反极性,在 2 位被强吸电子基团取代,在 6 位被强给电子基团取代。这种合成是使用声化学还原甲基化实现的。这些化合物在非线性光学中具有潜在的应用,如电场感应二次谐波 (EFISH) 方法所研究的 (Hrobárik 等人,2004 年)。

染料合成和色牢度

该化合物已被用于制造高色素染料。此类应用之一涉及它在酸催化下与朱罗利定-9-甲醛的反应,产生一种在 591 nm 处具有强烈吸收的蓝色染料。这种染料在室温下表现出稳定的显色形式,这比不稳定的光致变色苯并[1,3]恶嗪有了改进 (Prostota 等人,2013 年)。

抗氧化研究

在制药领域,使用 2-甲基苯并[d]噻唑-5-甲醛合成的苯并[4, 5]咪唑并[2, 1-b]噻唑衍生物显示出显着的抗氧化性能。这些化合物是使用有效的合成路线合成的,并在抗氧化研究中表现出高抑制百分比 (Nikhila 等人,2020 年)。

生物活性物质的开发

2-甲基苯并[d]噻唑-5-甲醛参与了合成新的 1,3-噻唑衍生物,这些衍生物作为潜在的生物活性物质引起了人们的兴趣。这些衍生物是通过与苯肼、异烟肼和 N-取代罗丹明等各种化合物反应获得的 (Sinenko 等人,2016 年)。

材料化学中的电荷传输特性

该标题化合物是通过将 2-甲基苯并噻唑与 2,2'-联噻吩-5-甲醛缩合合成的,用于掺杂聚[9,9-双(6-二乙氧基磷酰基己基)芴],表现出高电子迁移率。这表明它在材料化学中具有潜在的用途,特别是在需要电荷传输特性的应用中 (Tokarev 等人,2019 年)。

凋亡诱导剂和抗感染剂的合成

该化合物已用于合成噻唑并吡唑衍生物,作为凋亡诱导剂和抗感染剂。这些合成的类似物在体外显示出显着的活性,证明了它们在医学研究中的潜力 (Bansal 等人,2020 年)。

安全和危害

作用机制

Target of Action

Similar compounds, such as thiazole-quinolinium derivatives, have been reported to target ftsz, a protein involved in bacterial cell division .

Mode of Action

This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

The disruption of ftsz polymerization by related compounds suggests that the compound may interfere with the bacterial cell division process .

Result of Action

Related compounds have been observed to alter the morphology of bacterial cells, leading to a more elongated shape compared to untreated cells . This suggests that 2-Methylbenzo[d]thiazole-5-carbaldehyde might have similar effects.

属性

IUPAC Name |

2-methyl-1,3-benzothiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONNYPGVGULWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368011 | |

| Record name | 2-Methylbenzo[d]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[d]thiazole-5-carbaldehyde | |

CAS RN |

20061-46-5 | |

| Record name | 2-Methylbenzo[d]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

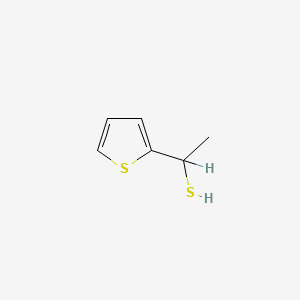

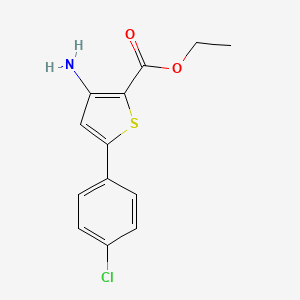

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)